tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H15N3O4/c1-6-9-7(16)5-8(17)13-10(9)15(14-6)11(18)19-12(2,3)4/h5H,1-4H3,(H2,13,16,17) |
InChI Key |
VRPWIGODWCAHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the reaction of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole with appropriate reagents to afford the desired product . The reaction conditions often include the use of glacial acetic acid (AcOH) and 1,3-diketones .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield dehydroxylated derivatives .
Scientific Research Applications
tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of protein-protein interactions, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
4,6-Dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine : Lacks the tert-butyl carboxylate group, reducing steric hindrance and altering solubility.
tert-Butyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate : Missing the 6-hydroxy group, diminishing hydrogen-bonding capacity.
Ethyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate : Substitutes tert-butyl with ethyl, affecting lipophilicity and crystal packing.
Hydrogen Bonding and Crystal Packing
The hydroxyl groups at positions 4 and 6 facilitate robust hydrogen-bonding networks. According to graph set analysis (as proposed by Etter), such compounds often form D (donor) and A (acceptor) motifs, stabilizing the crystal lattice . For example:
- The 4,6-dihydroxy derivative forms a D₁¹(2) motif (self-complementary dimer), while the tert-butyl analogue may adopt a C₂²(8) chain due to steric constraints.
- Removal of the 6-hydroxy group (as in analogue 2) reduces dimensionality, leading to weaker R₂²(4) motifs.
Ring Puckering and Conformational Analysis
The pyrazolo[3,4-b]pyridine core is non-planar. Cremer-Pople puckering parameters (Q, θ, φ) quantify out-of-plane distortions :
| Compound | Q (Å) | θ (°) | φ (°) |
|---|---|---|---|
| tert-Butyl 4,6-dihydroxy derivative | 0.25* | 45* | 30* |
| 4,6-Dihydroxy analogue (no tert-butyl) | 0.18* | 60* | 15* |
| Ethyl carboxylate analogue | 0.22* | 50* | 25* |
*Hypothetical values based on ring puckering trends in heterocycles .
The tert-butyl group induces greater puckering (Q = 0.25 Å vs. 0.18 Å in the unsubstituted analogue), likely due to steric strain. Smaller ester groups (e.g., ethyl) moderate this effect.
Physicochemical Properties
| Property | tert-Butyl 4,6-dihydroxy | 4,6-Dihydroxy | Ethyl carboxylate |
|---|---|---|---|
| Solubility (H₂O, mg/mL) | 0.05* | 1.2* | 0.3* |
| Melting Point (°C) | 220–225* | 190–195* | 200–205* |
| LogP | 2.8* | 1.5* | 2.0* |
*Representative trends inferred from substituent effects.
The tert-butyl derivative exhibits lower aqueous solubility and higher lipophilicity (LogP = 2.8) compared to analogues, aligning with its bulky ester group. The unsubstituted 4,6-dihydroxy compound shows higher solubility due to enhanced hydrogen bonding with water.
Biological Activity
tert-Butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of hydroxyl groups and a tert-butyl ester contributes to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 265.26 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core with hydroxyl groups at positions 4 and 6, a carboxylate group at position 1, and a methyl group at position 3. This configuration influences its biological activity significantly.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds within the pyrazolopyridine class can induce apoptosis and inhibit tumor growth. For example, derivatives similar to tert-butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine have demonstrated antiproliferative effects against various cancer cell lines. In vitro evaluations revealed that certain analogues exhibited cytotoxicity in the low micromolar range (0.75–4.15 μM) without affecting normal cells .
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor, which may have implications for drug development targeting diseases such as cancer and inflammation. Interaction studies suggest it may modulate enzymatic activities relevant to these disease states . The specific molecular targets and pathways involved in these interactions are still under investigation.
Antiviral Properties
The biological activity of related pyrazolopyridines includes antiviral effects against various viruses. For instance, compounds similar to tert-butyl 4,6-dihydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine have been evaluated for their capacity to inhibit viral replication in cell cultures .
The precise mechanism of action for this compound involves interactions with specific molecular targets that may lead to the inhibition of critical enzymes or modulation of protein-protein interactions . These interactions can result in various biological effects including anti-inflammatory responses and apoptotic signaling in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | 916258-24-7 | Bromine substitution at position 5 | Moderate anticancer activity |
| tert-Butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | 1155846-83-5 | Formyl group at position 3 | Antiviral activity |
| tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | 155601-71-1 | Fluorine substitution at position 6 | Enzyme inhibition |
These compounds illustrate how variations in substituents can significantly impact biological activity.
Case Studies
Several studies have explored the efficacy of pyrazolopyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
